molecular formula C4H8N2 B3053402 1H-Imidazole, 4,5-dihydro-1-methyl- CAS No. 53517-93-4

1H-Imidazole, 4,5-dihydro-1-methyl-

Cat. No.: B3053402
CAS No.: 53517-93-4
M. Wt: 84.12 g/mol
InChI Key: ANFXTILBDGTSEG-UHFFFAOYSA-N
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Description

“1H-Imidazole, 4,5-dihydro-1-methyl-” is also known as “1-Methyl-4,5-dihydro-1H-imidazole”. It has a molecular formula of C4H8N2 and an average mass of 84.120 Da . It is a compound that is used in biochemistry to prevent RNA samples from degradation due to RNAses .


Synthesis Analysis

The synthesis of imidazoles has been a subject of interest in recent years . One of the methods involves the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . There are also other methods such as the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction .


Molecular Structure Analysis

The molecular structure of “1H-Imidazole, 4,5-dihydro-1-methyl-” consists of a five-membered ring with three carbon atoms and two nitrogen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

The physical and chemical properties of “1H-Imidazole, 4,5-dihydro-1-methyl-” include a molecular formula of C4H8N2, an average mass of 84.120 Da, and a monoisotopic mass of 84.068748 Da .

Scientific Research Applications

Synthesis and Cytotoxicity

  • Regioselective Synthesis and Cytotoxicity : A study by Bellina et al. (2008) described an efficient procedure for the synthesis of 1-methyl-1H-imidazoles with aryl moieties. Some derivatives showed high cytotoxicity against human tumor cell lines, indicating potential for cancer research (Bellina et al., 2008).

Chemical Properties and Transformations

  • Synthesis and Characterization : Orhan et al. (2019) explored the synthesis of new derivatives from 4-methyl-1H-imidazole-5-carbaldehyde, which could have various biological activities (Orhan et al., 2019).
  • Synthesis of Ketene Aminals : Huang and Tzai (1986) reported the synthesis of ketene aminals with an imidazolidine ring, starting from 4,5-dihydro-2-(methylthio)-1H-imidazoles, indicating its utility in creating complex organic compounds (Huang & Tzai, 1986).

Applications in Electronics and Materials

  • Hydrogen-Bonding Networks in Electronics : Wu et al. (2019) discovered that 1H-imidazole forms hydrogen-bonding networks in scanning tunneling microscopy-break junction experiments, suggesting applications in electronics (Wu et al., 2019).

Applications in Corrosion Inhibition

  • Corrosion Inhibition : Zhang et al. (2015) studied a novel imidazoline derivative as a corrosion inhibitor for carbon steel, highlighting its potential in materials science (Zhang et al., 2015).

Antibacterial and Antifungal Activity

  • Synthesis and Antimicrobial Activity : Demchenko et al. (2021) synthesized novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts from 1H-imidazole derivatives, showing antibacterial and antifungal activity (Demchenko et al., 2021).

Future Directions

The future directions for “1H-Imidazole, 4,5-dihydro-1-methyl-” research could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications. This would require a thorough review and analysis of relevant papers .

Properties

IUPAC Name

1-methyl-4,5-dihydroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-6-3-2-5-4-6/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFXTILBDGTSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395833
Record name 1H-Imidazole, 4,5-dihydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53517-93-4
Record name 1H-Imidazole, 4,5-dihydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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